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Compound of Interest

Compound Name: 2,5-Difluorobenzoic acid

Cat. No.: B1293528 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the core electronic properties of 2,5-
Difluorobenzoic Acid (CAS: 2991-28-8), a key chemical intermediate in the pharmaceutical

and advanced materials sectors. Its unique electronic structure, influenced by the presence of

two electron-withdrawing fluorine atoms, imparts properties essential for modern drug design

and material science. This guide summarizes key quantitative data, outlines detailed

experimental and computational protocols for property determination, and illustrates the

interplay of these properties in practical applications.

Core Physicochemical and Electronic Properties
The electronic characteristics of 2,5-Difluorobenzoic acid are fundamental to its reactivity and

interaction with biological systems. The fluorine atoms significantly influence the molecule's

acidity and charge distribution.

Table 1: Physicochemical Properties of 2,5-Difluorobenzoic Acid
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Property Value Source(s)

CAS Number 2991-28-8 [1][2]

Molecular Formula C₇H₄F₂O₂ [3]

Molecular Weight 158.10 g/mol

Appearance White crystalline powder [2]

Melting Point 132-134 °C [2]

pKa (Predicted) 2.93 ± 0.10 [4]

| Solubility | Insoluble in water; Soluble in acetone (25 mg/mL) | |

Table 2: Computational Electronic Properties of 2,5-Difluorobenzoic Acid

Property Value Method

Dipole Moment
Data not available in
reviewed literature.

Typically calculated via
DFT (e.g., B3LYP/6-
311++G(d,p)).

HOMO Energy
Data not available in reviewed

literature.

Typically calculated via DFT

(e.g., B3LYP/6-311++G(d,p)).

LUMO Energy
Data not available in reviewed

literature.

Typically calculated via DFT

(e.g., B3LYP/6-311++G(d,p)).

| HOMO-LUMO Gap| Data not available in reviewed literature. | Calculated from HOMO and

LUMO energies. |

Note: While specific quantum chemical calculations for 2,5-difluorobenzoic acid were not

found in the surveyed literature, the methodologies described are standard for this class of

compounds. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied

Molecular Orbital (LUMO) are critical for understanding chemical reactivity and electronic

transitions.[5]
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Role in Drug Discovery and Materials Science
The electronic properties of 2,5-Difluorobenzoic acid make it a valuable building block in

medicinal chemistry and materials science.

In drug development, the incorporation of fluorine atoms is a widely used strategy to modulate

a molecule's properties. The high electronegativity of fluorine can alter lipophilicity, metabolic

stability, and binding affinity. Specifically, using 2,5-Difluorobenzoic acid as an intermediate

can lead to:

Enhanced Potency: The difluorophenyl moiety can increase the binding affinity of a drug to

its target receptor.

Improved Pharmacokinetics: Modifications can optimize a drug's absorption, distribution,

metabolism, and excretion (ADME) profile.

Increased Metabolic Stability: The strength of the carbon-fluorine bond can resist enzymatic

degradation, thereby prolonging the drug's half-life.

In materials science, this compound serves as a precursor for advanced Organic Light-Emitting

Diodes (OLEDs). The fluorine atoms influence the electronic properties, thermal stability, and

luminescence efficiency of OLED materials, contributing to the development of brighter and

more durable displays.

Experimental and Computational Protocols
Accurate determination of electronic properties relies on standardized experimental and

computational methods.

The acid dissociation constant (pKa) is a critical measure of a compound's acidity.

Potentiometric titration is a common and reliable method for its determination.

Objective: To determine the pKa of 2,5-Difluorobenzoic acid by monitoring pH changes during

titration with a strong base.

Materials & Equipment:

2,5-Difluorobenzoic acid sample
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Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

Deionized water or a suitable co-solvent (e.g., acetonitrile-water mixture)

Calibrated pH meter with a combined glass electrode

Magnetic stirrer and stir bar

Burette (Class A)

Beaker

Methodology:

Preparation: A precise amount of 2,5-Difluorobenzoic acid is dissolved in a known volume

of solvent to create a solution of known concentration. For compounds with low water

solubility, a hydro-organic mixture may be used.

Calibration: The pH electrode is calibrated using standard buffer solutions (e.g., pH 4.0, 7.0,

10.0).

Titration: The acid solution is placed in a beaker with a magnetic stir bar. The calibrated pH

electrode is immersed in the solution.

Data Collection: The NaOH titrant is added in small, precise increments from the burette.

After each addition, the solution is allowed to stabilize, and the pH is recorded.

Analysis: The recorded pH values are plotted against the volume of NaOH added. The pKa

is determined from the resulting sigmoid titration curve, corresponding to the pH at the half-

equivalence point (the point where half of the acid has been neutralized). Data can be

processed using methods like the Gran plot for higher accuracy.

Quantum chemical calculations are used to determine properties like HOMO/LUMO energies

and dipole moment, providing insights into molecular reactivity and charge distribution.

Objective: To calculate the ground-state electronic properties of 2,5-Difluorobenzoic acid
using Density Functional Theory (DFT).
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Software: Gaussian, GAMESS, or similar quantum chemistry software package.

Methodology:

Structure Optimization: The 3D structure of 2,5-Difluorobenzoic acid is first optimized to

find its lowest energy conformation. This is typically performed using a DFT method, such as

B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)).[5]

Frequency Calculation: A frequency calculation is run on the optimized geometry to confirm

that it is a true energy minimum (i.e., no imaginary frequencies).

Property Calculation: Using the optimized structure, single-point energy calculations are

performed to obtain the electronic properties.

HOMO/LUMO Energies: The energies of the frontier molecular orbitals are direct outputs

of the calculation. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a key

indicator of chemical stability and electronic excitation energy.

Dipole Moment: The total dipole moment and its components are also calculated from the

ground-state electron distribution.

Analysis: The results provide a theoretical understanding of the molecule's electronic

structure. The HOMO is associated with the ability to donate electrons, while the LUMO is

associated with the ability to accept electrons.

Visualizing Workflows and Relationships
Diagrams help clarify the complex relationships between experimental methods, computational

analysis, and the application of electronic properties in drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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